molecular formula C18H16N2O B1292423 2-Azetidinomethyl-4'-cyanobenzophenone CAS No. 898754-50-2

2-Azetidinomethyl-4'-cyanobenzophenone

Cat. No.: B1292423
CAS No.: 898754-50-2
M. Wt: 276.3 g/mol
InChI Key: BFMURANZQUXRSV-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4'-cyanobenzophenone is a benzophenone derivative featuring a 2-azetidinomethyl substituent on one aromatic ring and a cyano (-CN) group on the para position of the second aromatic ring. The compound’s molecular formula is inferred as C₁₈H₁₆N₂O based on structural analogs (e.g., trifluoromethyl-substituted derivatives in ). This compound is primarily utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor ligands due to its hybrid pharmacophoric features .

Properties

IUPAC Name

4-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-8-15(9-7-14)18(21)17-5-2-1-4-16(17)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMURANZQUXRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643694
Record name 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-50-2
Record name 4-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4’-cyanobenzophenone with azetidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 2-Azetidinomethyl-4’-cyanobenzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinomethyl-4’-cyanobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Azetidinomethyl-4’-cyanobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-Azetidinomethyl-4'-cyanobenzophenone with analogs differing in substituents on the benzophenone scaffold:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -CN C₁₈H₁₆N₂O 276.34 High polarity, moderate solubility in DMSO
2-Azetidinomethyl-4'-bromobenzophenone -Br C₁₈H₁₆BrNO 342.23 Increased lipophilicity, UV absorbance at 254 nm
2-Azetidinomethyl-4'-trifluoromethylbenzophenone -CF₃ C₁₈H₁₆F₃NO 319.32 Enhanced metabolic stability, hydrophobic interactions
4-Cyanobenzophenone (parent compound) -CN C₁₄H₉NO 207.23 Lower molecular weight, higher solubility in polar solvents

Key Observations :

  • Bromo-substituted analogs exhibit higher molecular weights and lipophilicity, making them suitable for hydrophobic target binding .
  • Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .

Biological Activity

2-Azetidinomethyl-4'-cyanobenzophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including an azetidine ring and a cyano group. These structural elements are believed to contribute significantly to its biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 3-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
  • Molecular Formula: C18_{18}H16_{16}N2_2O
  • Molecular Weight: 284.34 g/mol

Structural Features

FeatureDescription
Azetidine RingContributes to the compound's reactivity and interaction with biological targets.
Cyano GroupEnhances the compound's ability to form bonds with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. The azetidine ring facilitates binding to active sites, while the cyano group may participate in hydrogen bonding or dipole interactions, enhancing the compound's efficacy against certain pathogens and cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi.

Case Study: Antibacterial Activity
A study conducted on various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal promising results. The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity Assay
In a study measuring cell viability using MTT assay, this compound exhibited IC50_{50} values of:

Cell LineIC50_{50} (µM)
MCF-720
A54930

These results suggest that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds highlight how variations in functional groups affect potency.

Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-Azetidinomethyl-3'-cyanobenzophenoneModerateLow
4'-Cyano-3-(2,6-dimethylphenyl)propiophenoneLowHigh

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